![molecular formula C12H7NO2 B3055529 chromeno[3,4-b]pyridin-5-one CAS No. 65297-93-0](/img/structure/B3055529.png)

chromeno[3,4-b]pyridin-5-one

Descripción general

Descripción

5H-1Benzopyrano[3,4-b]pyridin-5-one, also known as flavone, is a naturally occurring bioactive compound widely distributed in plants. It has a linear formula of C12H9NO2 .

Synthesis Analysis

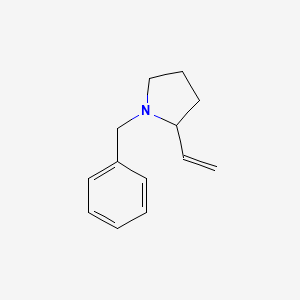

The synthesis of 5H-1Benzopyrano[3,4-b]pyridin-5-one has been achieved through various methods. One such method involves the von Pechmann reaction starting from 6-hydroxy-2,3-dihydrobenzofuran acetates plus 1-benzyl-3-ethoxycarbonylpiperidin-4-one and subsequent dehydrogenation .Molecular Structure Analysis

The molecular structure of 5H-1Benzopyrano[3,4-b]pyridin-5-one is characterized by a linear formula of C12H9NO2 . The molecular weight is 199.211 .Chemical Reactions Analysis

The chemical reactions involving 5H-1Benzopyrano[3,4-b]pyridin-5-one are complex and varied. For instance, it has been synthesized by the von Pechmann reaction starting from 6-hydroxy-2,3-dihydrobenzofuran acetates .Physical and Chemical Properties Analysis

The physical and chemical properties of 5H-1Benzopyrano[3,4-b]pyridin-5-one include a molecular weight of 199.211 and a linear formula of C12H9NO2 .Aplicaciones Científicas De Investigación

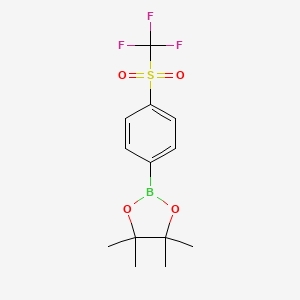

Synthesis and Structural Analysis

The compound 5H-[1]Benzopyrano[3,4-b]pyridin-5-one has been a subject of interest in synthetic chemistry. Girgis et al. (2005) demonstrated a method to construct this compound through the reaction of 1-aryl-3-(2-hydroxyphenyl)-2-propen-1-ones with malononitrile, revealing insights into its molecular structure and formation processes (Girgis, Hosni, & Kalmouch, 2005).

Spectroscopy and Molecular Properties

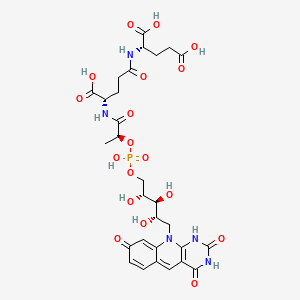

Inuzuka and Fujimoto (1979) investigated the electronic properties and absorption spectra of derivatives of 5H-[1]Benzopyrano[3,4-b]pyridin-5-one. Their study provided crucial insights into the tautomerization of this compound and its behavior in different solvents, offering a deeper understanding of its physical and chemical properties (Inuzuka & Fujimoto, 1979).

Novel Derivatives and Chemical Reactions

Research has also been conducted on the synthesis of various derivatives of 5H-[1]Benzopyrano[3,4-b]pyridin-5-one, exploring its potential in creating new chemical compounds. For instance, the synthesis of 1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-ones by Connor et al. (1984) and the exploration of different substitution patterns showcase the versatility and potential applications of this compound in organic chemistry (Connor et al., 1984).

Photochemical Studies

The photochemical behavior of 5H-[1]Benzopyrano[3,4-b]pyridin-5-one and its methylated derivatives was studied by Fujimoto et al. (1982). Their research into emission spectra and molecular association in different solvents contributes to a broader understanding of the compound's behavior under various conditions (Fujimoto & Inuzuka, 1982).

Mecanismo De Acción

Target of Action

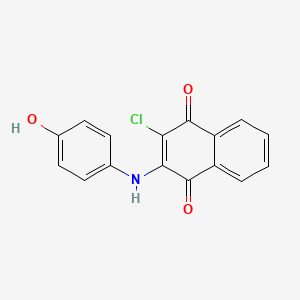

Chromeno[3,4-b]pyridin-5-one, also known as DTXSID10495201 or 5H-1Benzopyrano[3,4-b]pyridin-5-one, is a complex organic compound with potential biological activity Compounds with similar structures have been reported to show remarkable activity against different types of cancer cell lines .

Mode of Action

It has been suggested that the compound may form a hydrogen bond with its targets . The formation of a hydrogen bond between the nitrogen atom of the benzopyranopyridine ring and the hydroxyl group of methanol was investigated . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Result of Action

Compounds with similar structures have shown remarkable activity against different types of cancer cell lines . This suggests that this compound may have potential anticancer effects.

Análisis Bioquímico

Biochemical Properties

Chromeno[3,4-b]pyridin-5-one derivatives have shown remarkable activity against different types of cancer cell lines . They interact with various enzymes and proteins, playing a significant role in biochemical reactions . For example, some compounds inhibit topoisomerases I and II .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown anticancer activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some compounds inhibit topoisomerases I and II .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels

Propiedades

IUPAC Name |

chromeno[3,4-b]pyridin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)15-12/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNRMYZZOFXKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)O2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495201 | |

| Record name | 5H-[1]Benzopyrano[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65297-93-0 | |

| Record name | 5H-[1]Benzopyrano[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3055446.png)

![Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate](/img/structure/B3055455.png)